c-Met Kinase Inhibitory Potency and Kinase Selectivity: SU11274 (N-Methyl Scaffold) Versus Des-Methyl and Other Chemotypes
SU11274, which incorporates the N-methyl-2-oxoindoline-5-sulfonamide as its core scaffold, inhibits c-Met kinase with an IC₅₀ of 10 nM (0.01 μM) in cell-free enzymatic assays . Critically, SU11274 exhibits greater than 50-fold selectivity for Met versus Flk and more than 500-fold selectivity versus FGFR-1, c-Src, PDGFβR, and EGFR [1]. In cellular assays, SU11274 inhibits Met-mediated scattering in HGF-stimulated MDCK cells with an IC₅₀ of 152 nM [2]. This selectivity profile is contingent on the N-methyl sulfonamide moiety; the N-methyl group forms key hydrophobic contacts within the c-Met kinase linker binding pocket as resolved in the SU11274–c-Met co-crystal structure (PDB 2RFS) [3]. The des-methyl analog (2-oxoindoline-5-sulfonamide) lacks these contacts and would not be expected to occupy the same binding pose, as the –SO₂NH₂ group introduces an additional hydrogen-bond donor that would clash with the hydrophobic pocket. Among clinically investigated c-Met inhibitors, PHA-665752 (a chemically distinct indolinone) shows c-Met IC₅₀ of 9 nM but with a different selectivity profile, while foretinib (XL880, an unrelated quinoline scaffold) has c-Met IC₅₀ of 0.4 nM but inhibits multiple kinases including VEGFR2, illustrating that the SU11274 scaffold offers a distinct selectivity fingerprint attributable to the N-methyl-2-oxoindoline-5-sulfonamide architecture [4].
| Evidence Dimension | c-Met kinase biochemical IC₅₀ and kinase selectivity ratio |
|---|---|
| Target Compound Data | SU11274 (N-methyl-2-oxoindoline-5-sulfonamide scaffold): c-Met IC₅₀ = 10 nM; >500-fold selectivity versus FGFR-1, c-Src, PDGFβR, EGFR |
| Comparator Or Baseline | PHA-665752: c-Met IC₅₀ ≈ 9 nM (indolinone scaffold, different chemotype). Foretinib (XL880): c-Met IC₅₀ ≈ 0.4 nM (quinoline scaffold, multi-kinase). Des-methyl analog (2-oxoindoline-5-sulfonamide): no reported c-Met activity, predicted loss of binding pocket complementarity due to additional HBD. |
| Quantified Difference | SU11274 shows >500-fold selectivity window versus off-target kinases; selectivity breadth is scaffold-dependent and absent in des-methyl analog. |
| Conditions | Cell-free enzymatic kinase assay; Met-mediated MDCK cell scattering assay (cellular IC₅₀ 152 nM); X-ray co-crystallography PDB 2RFS. |
Why This Matters
Procurement of the N-methyl scaffold is required to reproduce the c-Met selectivity fingerprint; the des-methyl analog is predicted to lose the binding pose and selectivity that define SU11274 as a tool compound.
- [1] PeptideDB. SU11274 product database: greater than 50-fold selectivity for Met versus Flk and more than 500 times selectivity versus FGFR-1, c-src, PDGFbR, and EGFR. View Source
- [2] BindingDB BDBM50341636. SU11274 IC₅₀ 152 nM in Met-mediated MDCK cell scattering assay. View Source
- [3] Bellon SF et al. J Biol Chem. 2008;283:2675-2683. PDB 2RFS: X-ray structure of SU11274 bound to c-Met. DOI: 10.1074/jbc.M705774200. View Source
- [4] Berthou S et al. The Met kinase inhibitor SU11274 exhibits a selective inhibition pattern toward different receptor mutated variants. Oncogene. 2004;23:5387-5393. PMID: 15064724. View Source
